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Compound of Interest

Compound Name:
5-Bromo-2-methoxypyridine-3-

boronic acid

Cat. No.: B1289913 Get Quote

CAS Number: 850864-59-4

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyridine-3-
boronic acid, a key building block in medicinal chemistry and organic synthesis. The

document details its chemical and physical properties, provides experimental protocols for its

synthesis and application in cross-coupling reactions, and explores its relevance in the

development of targeted therapeutics, particularly kinase inhibitors.

Core Data Presentation
5-Bromo-2-methoxypyridine-3-boronic acid is a substituted pyridinylboronic acid that serves

as a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura

cross-coupling reactions. Its structure combines a bromine atom, a methoxy group, and a

boronic acid moiety on a pyridine ring, offering multiple points for chemical modification and

making it a valuable intermediate in the synthesis of complex molecules.

Table 1: Physicochemical and Spectroscopic Data
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Property Value Reference

CAS Number 850864-59-4 N/A

Molecular Formula C₆H₇BBrNO₃ N/A

Molecular Weight 231.84 g/mol [1]

Appearance Solid (Form may vary) [2]

Purity Typically ≥95% [2]

Boiling Point (of precursor 5-

Bromo-2-methoxypyridine)
80 °C at 12 mmHg [1][3]

Density (of precursor 5-Bromo-

2-methoxypyridine)
1.453 g/mL at 25 °C [1][3]

Refractive Index (of precursor

5-Bromo-2-methoxypyridine)
n20/D 1.555 [1][3]

Note: Specific experimental data such as melting point and detailed spectral analysis for 5-
Bromo-2-methoxypyridine-3-boronic acid are not consistently reported across public

domains. The data for the precursor, 5-Bromo-2-methoxypyridine (CAS 13472-85-0), is

provided for reference.

Experimental Protocols
Synthesis of 5-Bromo-2-methoxypyridine (Precursor)
A common method for the synthesis of the precursor, 5-Bromo-2-methoxypyridine, involves the

nucleophilic substitution of a methoxy group for a bromine atom on a dibromopyridine starting

material.[4]

Materials:

2,5-dibromopyridine

Sodium hydroxide

Methanol
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Dichloromethane

Water

Procedure:

In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium

hydroxide, and 200 mL of methanol.[4]

Stir the mixture and heat to reflux for 5 hours.[4]

After the reaction is complete, remove the majority of the methanol via distillation.[4]

Cool the reaction mixture and add 100 mL of water.[4]

Extract the aqueous layer once with dichloromethane.[4]

Separate the organic layer and remove the dichloromethane to yield the crude product.[4]

Purify the crude product by distillation under reduced pressure to obtain 5-Bromo-2-

methoxypyridine. A yield of 98% has been reported for this procedure.[4]

Synthesis of 5-Bromo-2-methoxypyridine-3-boronic acid
The synthesis of 5-Bromo-2-methoxypyridine-3-boronic acid from its corresponding bromo-

precursor typically involves a lithium-halogen exchange followed by borylation with a trialkyl

borate. While a specific protocol for this exact molecule is not readily available in the searched

literature, a general procedure adapted from the synthesis of analogous pyridyl boronic acids is

presented below.

Materials:

5-Bromo-2-methoxypyridine

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate
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Aqueous hydrochloric acid (HCl)

Diethyl ether

Anhydrous magnesium sulfate or sodium sulfate

Dry ice/acetone bath

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-

Bromo-2-methoxypyridine in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (typically 1.1 equivalents) dropwise to the cooled solution,

maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

To the reaction mixture, add triisopropyl borate (typically 1.2 equivalents) dropwise at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of aqueous HCl at 0 °C.

Extract the mixture with diethyl ether.

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and

concentrate under reduced pressure to yield the crude boronic acid.

Further purification can be achieved by recrystallization from an appropriate solvent system.

Application in Suzuki-Miyaura Cross-Coupling
5-Bromo-2-methoxypyridine-3-boronic acid is a valuable coupling partner in Suzuki-Miyaura

reactions to form C-C bonds. The following is a general protocol for the coupling of a

bromopyridine derivative with an arylboronic acid, which can be adapted for the use of 5-
Bromo-2-methoxypyridine-3-boronic acid with an aryl halide.[5]

Materials:
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5-Bromo-2-methoxypyridine-3-boronic acid (or its pinacol ester)

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (typically 5

mol%)

Base (e.g., potassium phosphate [K₃PO₄] or potassium carbonate [K₂CO₃]) (typically 2-3

equivalents)

Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio)[5]

Ethyl acetate

Brine

Procedure:

To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), 5-
Bromo-2-methoxypyridine-3-boronic acid (1.1-1.5 equivalents), and the base.

Add the palladium catalyst to the flask.

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

Add the degassed solvent system via syringe.

Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours, or until the

reaction is complete as monitored by TLC or LC-MS.[5][6]

Cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Mandatory Visualization
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a biaryl compound

utilizing 5-Bromo-2-methoxypyridine-3-boronic acid in a Suzuki-Miyaura cross-coupling

reaction.

Synthesis of 5-Bromo-2-methoxypyridine-3-boronic acid

Suzuki-Miyaura Coupling

2,5-Dibromopyridine

5-Bromo-2-methoxypyridine

1. NaOH, Methanol
2. Reflux

5-Bromo-2-methoxypyridine-3-boronic acid

1. n-BuLi, THF, -78°C
2. Triisopropyl borate

3. Acidic workup

Pd Catalyst,
Base

Aryl Halide

Biaryl Product
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Click to download full resolution via product page

Synthetic pathway and application of the boronic acid.

Role in Kinase Inhibitor Synthesis and the JAK/STAT
Signaling Pathway
The pyridine scaffold is a common feature in many kinase inhibitors, where it can form crucial

hydrogen bond interactions within the ATP-binding site of the enzyme. Substituted

pyridinylboronic acids, such as 5-Bromo-2-methoxypyridine-3-boronic acid, are therefore

valuable reagents for introducing this motif into potential drug candidates. A key signaling

pathway often targeted by such inhibitors is the Janus kinase/signal transducer and activator of

transcription (JAK/STAT) pathway. Dysregulation of this pathway is implicated in various

inflammatory diseases and cancers.[7][8]

The following diagram illustrates a simplified representation of the JAK/STAT signaling

pathway, which is a target for inhibitors synthesized using pyridine-based scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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